molecular formula C11H15N5O B12506014 8-(3-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

8-(3-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B12506014
M. Wt: 233.27 g/mol
InChI Key: UVLZWFVRSNVWGR-UHFFFAOYSA-N
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Description

8-(3-methylpiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of triazolopyrazines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-methylpiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpiperidine with a triazolopyrazine precursor in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-(3-methylpiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-(3-methylpiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, by binding to their active sites. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to anticancer effects .

Properties

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

IUPAC Name

8-(3-methylpiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

InChI

InChI=1S/C11H15N5O/c1-8-3-2-5-15(7-8)9-10-13-14-11(17)16(10)6-4-12-9/h4,6,8H,2-3,5,7H2,1H3,(H,14,17)

InChI Key

UVLZWFVRSNVWGR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC=CN3C2=NNC3=O

Origin of Product

United States

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